4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde

Übersicht

Beschreibung

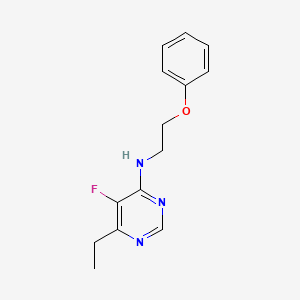

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde, also known as THFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. THFMA is a benzaldehyde derivative that has a tetrahydrofuran ring attached to it, which makes it a unique and interesting molecule to study.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Transition-Metal Catalysis : A study by Shafi (2015) demonstrates the use of benzaldehyde O-tetrahydrofuran-2-yl oximes, a derivative of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde, in transition-metal triflate catalysis. This catalysis involves C–H functionalization, a key reaction in organic synthesis (Shafi, 2015).

Synthesis of Functionalized Tetrahydrofuran : Deng et al. (2019) utilized a similar compound in the phosphine-catalyzed [3 + 2] cyclization reaction. This method is significant for synthesizing functionalized tetrahydrofuran derivatives, showcasing the compound's versatility in organic synthesis (Deng et al., 2019).

Computational Chemistry

- Molecular Orbital Analysis : Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzaldehyde derivative, focusing on molecular orbital structures and electrostatic potential maps. This study highlights the importance of such compounds in computational chemistry, aiding in understanding molecular properties (Mallikarjunaiah et al., 2021).

Biochemical Applications

Anticancer Drug Intermediates : Zhang et al. (2018) studied 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, as an intermediate in anticancer drug synthesis. This research underlines the potential of such compounds in developing new therapeutic agents (Zhang et al., 2018).

Antiparasitic Activities : Azas et al. (2003) explored the synthesis and antiparasitic activities of derivatives of benzaldehydes. Their research contributes to understanding the biological activities and potential pharmaceutical applications of these compounds (Azas et al., 2003).

Bioproduction of Flavors : Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a related compound, using Pichia pastoris in bioreactors. This research is significant in the field of biotechnology, particularly in the sustainable production of flavors (Craig and Daugulis, 2013).

Photocatalysis

- Selective Synthesis : Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride. This research demonstrates the compound's relevance in green chemistry and photocatalysis (Lima et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,8,12H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNTWUIEFDDWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)

![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)

![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)

![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)

![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)